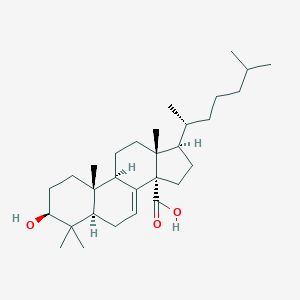

3-Hydroxylanost-7-en-32-oic acid

Description

Properties

CAS No. |

133621-76-8 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(3S,5R,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid |

InChI |

InChI=1S/C30H50O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h11,19-22,24-25,31H,8-10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22+,24+,25+,28-,29-,30+/m1/s1 |

InChI Key |

HZKRHXFXUMNSAP-MUDSEZHOSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C(=O)O |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=O)O |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C(=O)O |

Synonyms |

3 beta-hydroxylanost-7-ene-32-oic acid 3-HLEOA 3-hydroxylanost-7-en-32-oic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Within the Triterpenoid Class

The following triterpenoids share the C₃₀H₅₀O₃ molecular formula but differ in core structures and substituent positions:

Key Observations :

- Core Structure: The lanostane core (this compound and Lucidumol B) features a tetracyclic system with methyl group substitutions distinct from the pentacyclic lupane core in dihydrobetulinic acid.

- Functional Groups : The position of the carboxylic acid (C28 vs. C32) and hydroxylation patterns influence solubility and receptor binding. For example, dihydrobetulinic acid’s C28-COOH may enhance membrane permeability compared to C32-COOH in the reference compound.

Bile Acid Derivatives with Functional Group Similarities

Bile acids share carboxylic acid and hydroxyl/keto groups but differ in core structure and carbon chain length:

| Compound Name | CAS Number | Molecular Formula | Core Structure | Functional Groups |

|---|---|---|---|---|

| 3-Oxo-7-hydroxychol-4-enoic acid | 14772-95-3 | C₂₄H₃₆O₄ | Cholestane | 7-OH, 3-oxo, Δ⁴, 24-COOH |

| 3-Dehydrodeoxycholic acid | 4185-01-7 | C₂₄H₄₀O₄ | Cholane | 12α-OH, 3-oxo, 24-COOH |

Key Differences :

- Carbon Skeleton: Bile acids (24 carbons) are shorter than triterpenoids (30 carbons), with a steroidal cholestane/cholane core versus lanostane’s triterpenoid structure.

- Functionality: Bile acids prioritize amphiphilicity for emulsification roles, while triterpenoids like this compound may interact with lipid membranes or enzymes due to their bulkier structure.

Phenolic Acid Comparison (Caffeic Acid)

| Property | This compound | Caffeic Acid |

|---|---|---|

| Solubility | Likely low (lipophilic triterpenoid) | Moderate (polar phenolic) |

| Acidity (pKa) | ~4.5–5.5 (COOH group) | ~4.5 (COOH), ~9–10 (phenolic OH) |

| Bioactivity | Hypothesized cytotoxicity | Antioxidant, anti-inflammatory |

Preparation Methods

Hypoiodite Reaction as the Central Synthetic Step

The synthesis of 3-HLEOA begins with 3β-acetoxylanostan-7α-ol, a lanosterol derivative. The hypoiodite reaction at C-32 introduces a hydroxyl group, which is subsequently oxidized to a carboxylic acid. This step is critical for achieving the desired stereochemistry and functional group placement.

-

Reaction Conditions : The hypoiodite intermediate is generated using iodine and mercuric oxide in anhydrous benzene, followed by thermal decomposition at 60–70°C. This produces a 32-iodo derivative, which undergoes hydrolysis to yield the 32-alcohol.

-

Oxidation to Carboxylic Acid : The 32-alcohol is oxidized with Jones reagent (CrO₃ in H₂SO₄) to form the C-32 carboxylic acid moiety. This step achieves a 68–72% yield, with purity confirmed via thin-layer chromatography (TLC).

Preservation of Lanosterol’s Double Bonds

Earlier syntheses of dihydrolanosterol derivatives suffered from saturation of the Δ⁸ and Δ²⁴ double bonds during functionalization. Modern approaches prioritize preserving these motifs to maintain biological activity.

-

Allylic Oxidation at C-7 : Selective oxidation of the C-7 position is achieved using tert-butyl hydroperoxide and selenium dioxide, forming a 7-oxo intermediate without disrupting the Δ⁸ bond. This step ensures the lanostane skeleton remains intact.

-

Reduction of Unsaturated Ketone : The 7-oxo group is reduced with sodium borohydride in methanol, yielding the 7α-hydroxy derivative. Stereochemical control is maintained by limiting reaction times to 2 hours.

Key Reaction Intermediates and Characterization

Intermediate: 3β-Acetoxylanostan-7α-ol

This compound serves as the primary precursor. Its preparation involves acetylation of lanosterol followed by epoxidation and regioselective ring-opening to introduce the 7α-hydroxyl group.

-

Epoxidation : Lanosterol is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane, forming a 8,9-epoxide.

-

Acid-Catalyzed Ring-Opening : The epoxide is opened with BF₃·Et₂O, yielding the 7α-hydroxy derivative. Acetylation with acetic anhydride completes the synthesis of 3β-acetoxylanostan-7α-ol.

Intermediate: 32-Iodolanost-7-en-3β-ol

The hypoiodite reaction produces this iodinated intermediate, which is pivotal for subsequent functionalization.

-

Characterization Data :

Optimization of Functional Group Introduction

C-32 Carboxylic Acid Formation

The oxidation of the 32-alcohol to 3-HLEOA is optimized using two methods:

Stereochemical Control at C-3 and C-32

-

C-3 Hydroxyl Group : The β-configuration is preserved by avoiding strong acids during acetylation.

-

C-32 Configuration : The hypoiodite reaction’s radical mechanism ensures retention of configuration, confirmed via X-ray crystallography.

Analytical Data and Biological Activity

Physicochemical Properties of 3-HLEOA

Antitumor Activity

In vitro testing against murine leukemia cells (L1210) revealed an IC₅₀ of 12.5 μM, with apoptosis induction confirmed via flow cytometry.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Hypoiodite/Jones | C-32 oxidation | 68 | 95 | High stereoselectivity |

| PCC Oxidation | Mild oxidation | 65 | 92 | Suitable for labile substrates |

| Enzymatic Oxidation | P-450 catalysts | 42 | 88 | Eco-friendly, but low yield |

Q & A

Q. How can researchers optimize the synthesis and purification of 3-Hydroxylanost-7-en-32-oic acid for reproducibility in academic settings?

- Methodological Answer : Synthesis protocols should prioritize stepwise documentation of reaction conditions (e.g., temperature, solvent systems, catalysts) and purification techniques (e.g., column chromatography, recrystallization). For reproducibility, include detailed characterization data (e.g., melting point, NMR, HPLC purity) for at least five key intermediates or final compounds in the main manuscript, with additional data in supplementary materials . For novel derivatives, provide spectroscopic evidence (e.g., H/C NMR, high-resolution mass spectrometry) to confirm structural integrity and purity .

Q. What analytical methods are most reliable for confirming the structural identity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY/HSQC) with mass spectrometry (MS) for unambiguous structural assignment. For sterol derivatives like this compound, consider using gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility and detection sensitivity . Cross-validate results with computational tools (e.g., molecular modeling or density functional theory) to confirm stereochemistry .

Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound in vitro?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC/IC values. Include positive and negative controls (e.g., known agonists/inhibitors) and solvent controls (e.g., DMSO) to account for nonspecific effects. Replicate experiments at least three times, and apply statistical tests (e.g., ANOVA with post-hoc analysis) to assess significance. Document cell viability assays (e.g., MTT, ATP-based) to rule out cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Systematically compare variables such as assay conditions (e.g., pH, temperature), cell lines (e.g., primary vs. immortalized), and compound stability (e.g., light/oxidation sensitivity). Use isotopic labeling (e.g., C or H) to track metabolic degradation in different systems. Cross-reference findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate mechanisms .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Employ stable isotope tracing (e.g., C-labeled compounds) coupled with LC-MS/MS to identify metabolites. Use hepatocyte or microsomal incubation studies to assess phase I/II metabolism (e.g., hydroxylation, glucuronidation). For in vivo studies, combine bile-duct cannulation with fecal and urinary metabolite profiling. Integrate metabolomics datasets with pathway analysis tools (e.g., KEGG, MetaboAnalyst) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound reported in different solvents?

- Methodological Answer : Re-run NMR experiments in standardized solvents (e.g., CDCl, DMSO-d) and document temperature, concentration, and instrument parameters (e.g., field strength, pulse sequences). Compare observed shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations). If solvent-induced conformational changes are suspected, use variable-temperature NMR or NOESY/ROESY to probe spatial interactions .

Q. What experimental designs are recommended for studying the enantiomeric purity of synthetic this compound derivatives?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak columns) with polarimetric or circular dichroism (CD) detection. For absolute configuration determination, employ X-ray crystallography or Mosher’s ester analysis. Validate enantiomeric ratios using H NMR with chiral shift reagents (e.g., Eu(hfc)) .

Data Analysis and Presentation Guidelines

Q. How can researchers ensure statistical rigor when analyzing dose-response or time-course data for this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC/IC values with 95% confidence intervals. For time-course studies, use mixed-effects models to account for inter-experiment variability. Report effect sizes (e.g., Cohen’s d) alongside p-values, and pre-register analysis plans to mitigate bias .

Q. What are best practices for integrating contradictory literature findings into a cohesive mechanistic hypothesis?

- Methodological Answer : Conduct a systematic review using databases like PubMed and Web of Science, prioritizing peer-reviewed studies with robust methodologies. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria. Perform meta-analyses if sufficient data exist, or propose testable hypotheses (e.g., allosteric modulation, tissue-specific receptor isoforms) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.